2-Chloro-5-(2,5-difluorophenyl)phenol, 95%
Overview
Description
2-Chloro-5-(2,5-difluorophenyl)phenol, 95% (hereafter referred to as 2-CPP) is a phenolic compound with a wide range of applications in the scientific research field. It is used in a variety of experiments, ranging from biochemical studies to drug discovery. 2-CPP is a colorless solid that is soluble in various organic solvents, including methanol, ethanol, and acetone. In
Mechanism of Action
The mechanism of action of 2-CPP is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. This cascade is responsible for the observed effects of 2-CPP on the body.
Biochemical and Physiological Effects
2-CPP has been shown to have a variety of biochemical and physiological effects. In biochemical studies, it has been found to inhibit the activity of certain enzymes, such as phosphodiesterases, which are involved in the breakdown of certain compounds. In physiological studies, 2-CPP has been found to have anti-inflammatory and analgesic effects. In addition, 2-CPP has been found to have anticonvulsant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
2-CPP has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, making it ideal for research studies. In addition, 2-CPP is soluble in various organic solvents, making it easy to work with in the lab. However, 2-CPP also has some limitations. It is toxic and should be handled with caution. In addition, it is volatile and can degrade over time, making it unsuitable for long-term studies.
Future Directions
There are a variety of potential future directions for 2-CPP research. One potential direction is to further investigate the biochemical and physiological effects of the compound. This could include exploring its effects on various cell types, as well as its potential therapeutic applications. Another potential direction is to explore the mechanism of action of 2-CPP in more detail. This could include studying the structure-activity relationships of the compound and the receptors it binds to. In addition, further research could be done to explore the potential toxicity of 2-CPP and to develop methods to reduce its toxicity. Finally, research could be conducted to explore the potential uses of 2-CPP in various industries, such as the pharmaceutical and cosmetic industries.
Synthesis Methods
2-CPP is typically synthesized through a two-step reaction. The first step involves the reaction of 2,5-difluorophenol with a chlorinating agent, such as thionyl chloride, to produce 2-chloro-5-fluorophenol. The second step involves the reaction of the 2-chloro-5-fluorophenol with a base, such as potassium carbonate, to form 2-CPP.
Scientific Research Applications
2-CPP is used in a variety of scientific research applications. It is commonly used in biochemical studies to examine the effects of various compounds on the body. It is also used in drug discovery studies to identify potential new drugs. In addition, 2-CPP is used in the synthesis of other compounds, such as pharmaceuticals, dyes, and fragrances.
properties
IUPAC Name |
2-chloro-5-(2,5-difluorophenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-10-3-1-7(5-12(10)16)9-6-8(14)2-4-11(9)15/h1-6,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBIKGBAHCANEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)F)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685941 | |
Record name | 4-Chloro-2',5'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-96-6 | |
Record name | [1,1′-Biphenyl]-3-ol, 4-chloro-2′,5′-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261960-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2',5'-difluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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